molecular formula C14H19N5 B2560775 1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine CAS No. 1338667-80-3

1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine

Cat. No.: B2560775
CAS No.: 1338667-80-3
M. Wt: 257.341
InChI Key: LEUPXEHODJZPKM-UHFFFAOYSA-N
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Description

1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities This particular compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a piperazine ring, which is a six-membered ring containing two nitrogen atoms

Chemical Reactions Analysis

1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or piperazine ring can be functionalized with different substituents.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring systems.

Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This action can enhance cholinergic transmission and improve cognitive function in patients with neurodegenerative diseases. Additionally, its role as an intestinal permeation enhancer involves the modulation of tight junctions in the intestinal epithelium, facilitating the transport of macromolecules across the barrier .

Comparison with Similar Compounds

1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the triazole and piperazine rings, along with the 4-methylphenyl group, which imparts distinct chemical and biological properties.

Biological Activity

The compound 1-{[1-(4-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine (CAS Number: 1338667-80-3) is a triazole derivative that has garnered attention due to its diverse biological activities. This article aims to synthesize existing research on its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C₁₄H₁₉N₅, with a molecular weight of 257.33 g/mol. The structure features a piperazine ring linked to a triazole moiety, which is known for its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₉N₅
Molecular Weight257.33 g/mol
CAS Number1338667-80-3

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various Gram-positive and Gram-negative bacteria. In particular, derivatives containing the piperazine moiety have been noted for their enhanced antibacterial activity compared to their non-piperazine counterparts .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through its effects on cytokine release in human peripheral blood mononuclear cells (PBMC). In vitro studies indicated that certain derivatives significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds with structural similarities exhibited a decrease in TNF-α production by approximately 44–60% at higher concentrations .

Anticancer Properties

The anticancer activity of triazole derivatives has also been explored. Several studies have reported that compounds related to this compound exhibited cytotoxic effects against various cancer cell lines. For instance, some derivatives showed IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating promising therapeutic potential .

Study on Anti-inflammatory Activity

A study evaluated the impact of several triazole derivatives on cytokine release in PBMC cultures stimulated by lipopolysaccharides (LPS). The results indicated that certain compounds significantly inhibited TNF-α production at doses as low as 50 µg/mL. Notably, compounds with specific substituents (e.g., pyridyl groups) demonstrated enhanced anti-inflammatory activity compared to others lacking these features .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of triazole derivatives against a panel of bacterial strains. The study found that compounds featuring a piperazine ring exhibited superior antimicrobial activity compared to their non-piperazine analogs. The minimum inhibitory concentrations (MICs) were determined for various strains, highlighting the potential of these compounds as therapeutic agents in treating bacterial infections .

Properties

IUPAC Name

1-[[3-(4-methylphenyl)triazol-4-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c1-12-2-4-13(5-3-12)19-14(10-16-17-19)11-18-8-6-15-7-9-18/h2-5,10,15H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUPXEHODJZPKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN=N2)CN3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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